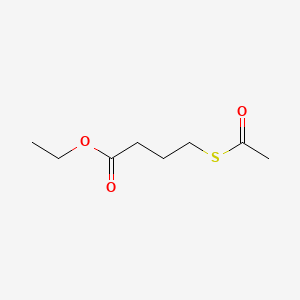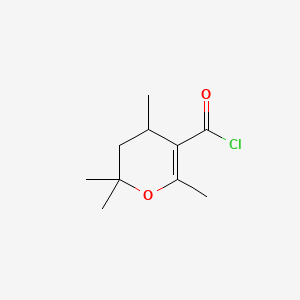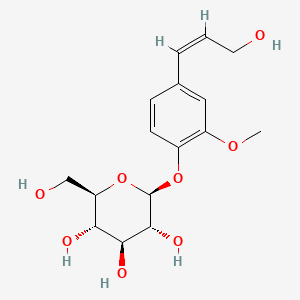
(Z)-Coniferin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Coniferin is a natural product found in Fagus sylvatica, Broussonetia papyrifera, and Fagus grandifolia with data available.
Wissenschaftliche Forschungsanwendungen
Coniferin in Lignin Biosynthesis
Coniferin plays a significant role in lignin biosynthesis in plants. It is a glucoside of coniferyl alcohol and acts as a precursor for gymnosperm lignin. Studies have shown that coniferin's content in the cambial zone can serve as a biochemical indicator for wood formation in conifers. Its presence is specifically associated with the annual cycle of growth and dormancy in plants (Förster, Pommer, & Savidge, 2000).
Distribution in Plant Tissues
Coniferin's distribution within plant tissues has been a subject of research to understand its role in planta. In a study using Ginkgo biloba, coniferin was found to be stored in the vacuoles of tracheid cells in differentiating xylem, indicating its role as a lignin precursor (Aoki et al., 2016). Additionally, its presence in cambia of various conifers suggests its involvement in tracheid differentiation (Savidge, 1989).
Role in Lignification Process
The role of coniferin in lignification, specifically in the cell wall formation during xylem differentiation, has been emphasized. Raman microscopy studies on Japanese cypress (Chamaecyparis obtusa) revealed coniferin's presence in developing secondary walls during the formation of the S2 and S3 layers (Morikawa et al., 2009). This suggests its vital role in the lignification process.
Metabolization and Turnover
Research on pine seedlings showed that coniferin undergoes a turnover with a specific half-life, indicating its transient nature and possible role as an intermediate in lignin biosynthesis (Marcinowski & Grisebach, 1977).
Coniferin β-glucosidase
The enzyme coniferin β-glucosidase, which hydrolyzes coniferin to release coniferyl alcohol, has been studied for its role in the final stages of lignin biosynthesis. Its activity is localized specifically in the differentiating xylem, highlighting its crucial function in lignin formation (Dharmawardhana, Ellis, & Carlson, 1995).
Coniferin and Plant Development
The level of coniferin in buds during their formation might influence the size and complexity of buds in Norway spruce, as cytokinins play a key role in bud development. This suggests a potential link between coniferin levels and plant developmental processes (Bollmark, Chen, Moritz, & Eliasson, 1995).
Eigenschaften
CAS-Nummer |
109361-66-2 |
|---|---|
Produktname |
(Z)-Coniferin |
Molekularformel |
C16H22O8 |
Molekulargewicht |
342.344 |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(Z)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2-/t12-,13-,14+,15-,16-/m1/s1 |
InChI-Schlüssel |
SFLMUHDGSQZDOW-JNDSXIQISA-N |
SMILES |
COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



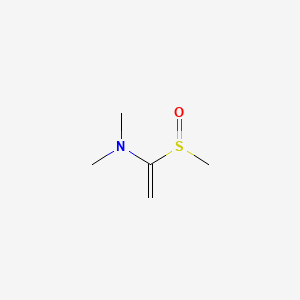

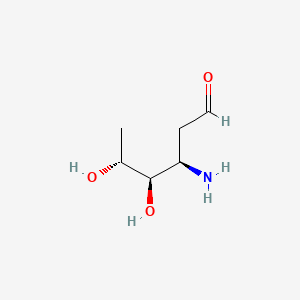
![tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B561399.png)

![1-[(4-Hydroxy-2-methylpentan-2-yl)trioxidanyl]-4,4-dimethylpentan-1-one](/img/structure/B561405.png)
![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide](/img/structure/B561406.png)
